molecular formula C15H10FN3O3 B2626201 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate CAS No. 459422-16-3

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate

Cat. No.: B2626201
CAS No.: 459422-16-3
M. Wt: 299.261
InChI Key: OPVLUIZUNFGXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate is a chemical compound offered for research and development purposes. The benzotriazinone core structure is recognized in medicinal chemistry as a privileged scaffold with versatile biological properties . Related structures are frequently investigated as synthetic intermediates or acylating agents in the construction of more complex molecules . Researchers value this pharmacophore for its potential application in designing novel bioactive compounds. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Specific biological activity, mechanism of action, and detailed application data for this exact compound are subject to further research and validation.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLUIZUNFGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate typically involves multiple steps. One common method includes the oxidative cyclization of amidrazones, which are derived from amides via intermediate imidoyl chlorides . The reaction conditions often involve the use of atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. the yields can vary significantly depending on the nature of substituents in the aromatic fragments . Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for achieving higher yields in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the benzotriazinone ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzotriazinone oxides, while reduction can yield dihydrobenzotriazinones .

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as an α-glucosidase inhibitor, which is an effective strategy for the treatment of diabetes mellitus . Its ability to inhibit specific enzymes makes it a potential candidate for drug development.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their antibacterial, antifungal, and anticancer properties .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound’s molecular structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include phthalazinone-based compounds (), benzotriazine esters (), and benzoate derivatives with heterocyclic substitutions (). A comparative analysis is provided below:

Table 1: Structural and Molecular Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents or Features
Target Compound C₁₄H₁₀FN₃O₃* ~311.25† 2-fluorobenzoate ester, benzotriazinone core
A22 () C₂₇H₂₉F₃N₄O₂ 499.23 4,4-difluorocyclohexane, piperazine, phthalazinone
B2 () C₁₉H₁₉FN₄O₂ 355.16 Propyl hydrazide, phthalazinone, fluorobenzyl
Methyl 2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)acetate () C₁₀H₉N₃O₃ 219.20 Acetate ester, benzotriazinone core
Methyl (2S)-2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)propanoate () C₁₀H₇ClFN₃O₂ 255.64 Chloro-fluoro propanoate ester, benzotriazinone core

*Calculated based on IUPAC name; †Estimated.

Key Observations :

  • Molecular Weight : The target compound (~311.25) is smaller than A22 (499.23) and B2 (355.16), which may favor better bioavailability or membrane permeability.
  • Fluorine Substitution : The 2-fluorobenzoate group in the target compound contrasts with the 4-fluorobenzyl group in A22 and B2. Fluorine’s electron-withdrawing effects may alter electronic distribution or metabolic stability .
  • Benzotriazines are less common in literature but share bioisosteric similarities with phthalazinones .

Functional Group and Pharmacological Implications

  • Ester vs. Hydrazide : The target’s ester group () contrasts with hydrazide derivatives (B2-B5, ). Esters are generally more labile to hydrolysis, which could influence prodrug design or metabolic pathways.
  • Piperazine and Cyclohexane Modifications : A22 and A23 () incorporate piperazine and cyclohexane groups, which are absent in the target compound. These bulky substituents likely enhance lipophilicity but may reduce solubility .
  • This suggests divergent therapeutic applications despite structural overlap .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying the hydrolytic stability of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate in aqueous environments?

  • Methodological Answer : Hydrolytic stability can be assessed using pH-dependent degradation studies. Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation kinetics via HPLC-MS to quantify intact compound and hydrolysis products (e.g., free 2-fluorobenzoic acid). Use Arrhenius plots to extrapolate shelf-life under varying storage conditions .
  • Key Parameters : Buffer ionic strength, temperature control, and mass balance validation to ensure no side reactions (e.g., oxidation) interfere .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts like 3,4-dihydrobenzotriazinone derivatives?

  • Methodological Answer : Employ a stepwise approach:

Esterification : React 2-fluorobenzoic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol using DCC/DMAP coupling.

Purification : Use silica gel chromatography (hexane/EtOAc gradient) to isolate the target ester.

Byproduct Mitigation : Monitor reaction progress via TLC and adjust stoichiometry to avoid overactivation of the benzotriazinone core, which can lead to ring-opening byproducts .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Combine HPLC-UV (λ = 254 nm) with high-resolution mass spectrometry (HRMS) for structural elucidation of impurities. For polar impurities, use HILIC chromatography. Quantify using external calibration curves validated against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies. For example, discrepancies in IC50 values may arise from DMSO concentration variations affecting cell viability .

Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., NIH/3T3 fibroblasts, 48-hour exposure) with rigorous solvent controls.

Mechanistic Profiling : Use proteomics or transcriptomics to identify off-target effects that may explain variability .

Q. What theoretical frameworks guide the study of this compound’s environmental fate in aquatic ecosystems?

  • Methodological Answer : Apply the INCHEMBIOL framework to evaluate:

  • Physicochemical Properties : LogP, hydrolysis half-life, and photodegradation kinetics.
  • Biotic Interactions : Use Daphnia magna or algal models to assess bioaccumulation potential.
  • Risk Modeling : Integrate data into probabilistic models (e.g., USEtox) to predict ecological risks under realistic exposure scenarios .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the benzotriazinone core?

  • Methodological Answer :

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify electron-deficient regions.

Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic attack sites.

Validation : Compare computational predictions with experimental halogenation outcomes (e.g., bromination at C7 vs. C8 positions) .

Q. What in vitro models are suitable for investigating the compound’s metabolic stability in hepatic systems?

  • Methodological Answer :

Liver Microsomes : Incubate with human or rat microsomes (1 mg/mL protein) and NADPH. Quench at intervals (0–60 min) with acetonitrile.

Metabolite Identification : Use UPLC-QTOF-MS/MS with MSE data acquisition to detect phase I/II metabolites.

CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorescent probes to evaluate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.